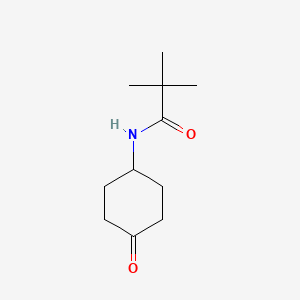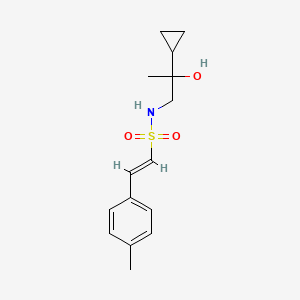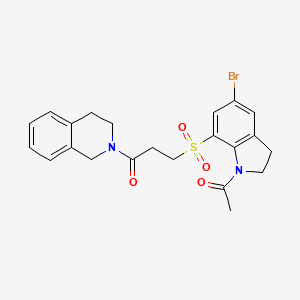![molecular formula C14H12ClN5O2 B2816778 3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-22-4](/img/structure/B2816778.png)
3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use in research. CTMP is a synthetic compound that is structurally similar to other psychoactive substances, such as methylphenidate and cocaine. In
Scientific Research Applications
Potential Antiasthma Agents
Compounds with the triazolopyrimidine structure have been studied for their activity as mediator release inhibitors, potentially useful as antiasthma agents. The research focused on the synthesis of 5-aryl-2-amino[1,2,4]triazolopyrimidines, which showed promising activity in inhibiting histamine release, a key factor in asthma exacerbation. These compounds were synthesized through a series of chemical reactions starting from arylamidines, suggesting their utility in developing novel antiasthma medication (Medwid et al., 1990).
Antibacterial Activity
A novel derivative containing the triazolopyrimidine ring was synthesized and characterized for its antibacterial properties. The compound demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting its potential in addressing bacterial infections (Lahmidi et al., 2019).
Synthesis and Characterization
Research on triazolopyrimidines includes efforts to unequivocally synthesize and characterize these compounds, revealing their chemical structures and potential as intermediates for further chemical reactions. Such studies lay the groundwork for the development of new substances with potential therapeutic or industrial applications (Stanovnik et al., 1987).
Heteroaromatization Studies
Studies on the heteroaromatization of compounds related to triazolopyrimidines have led to the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines with potential antimicrobial activities. This research contributes to the understanding of chemical reactions that can produce new molecules with significant biological activities (El-Agrody et al., 2001).
Anticonvulsant Potential
Microwave-assisted synthesis of triazolopyrimidine derivatives has been explored, resulting in compounds with potential anticonvulsant properties. This approach offers a rapid and efficient method for creating new molecules that could be useful in treating neurological disorders (Divate & Dhongade-Desai, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor has been under extensive basic and preclinical investigation and is now known to be a “druggable” target .
Mode of Action
The compound interacts with the c-Met receptor, inhibiting its activity. This interaction results in the inhibition of the downstream signaling pathways that are activated by this receptor . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The c-Met receptor is involved in several biochemical pathways, including those related to cell growth, survival, and migration . By inhibiting the activity of this receptor, the compound can affect these pathways and their downstream effects.
Result of Action
The inhibition of the c-Met receptor by this compound can result in a decrease in cell growth, survival, and migration . This can potentially lead to a reduction in the growth and spread of cancer cells.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-3-4-10(5-11(8)15)20-13-12(17-18-20)14(22)19(7-16-13)6-9(2)21/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBZJYVFDEQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

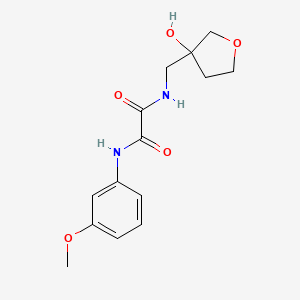
![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2816702.png)
![N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2816703.png)
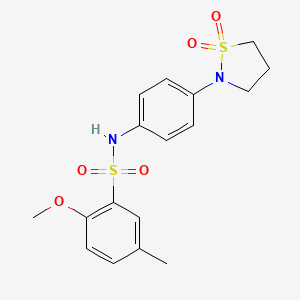
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)
